3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyridazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- 1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8/c1-15-14-18-20(22-8-9-28(18)25-15)27-12-10-26(11-13-27)19-3-2-17(23-24-19)16-4-6-21-7-5-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNZTUBZQKLFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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